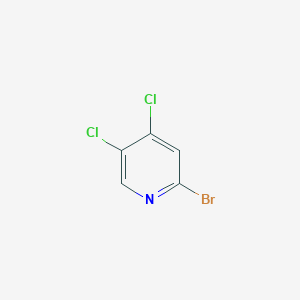

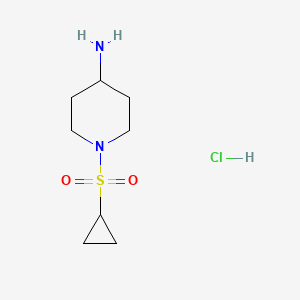

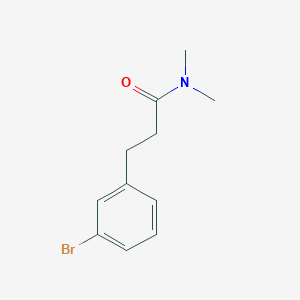

![molecular formula C10H9BrN2O B1526463 [4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol CAS No. 1184193-54-1](/img/structure/B1526463.png)

[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol

Vue d'ensemble

Description

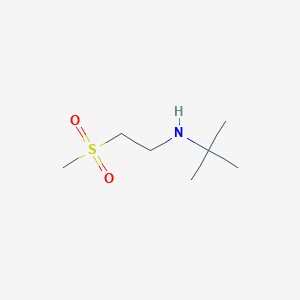

“[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example of a synthetic route involves the reaction of diazo compounds and alkynyl bromides, which gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .

Molecular Structure Analysis

The molecular structure of “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” comprises a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . The pyrazole ring is doubly unsaturated and contains three carbon atoms .

Chemical Reactions Analysis

Pyrazole compounds are known to undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Moreover, pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” can vary depending on its specific structure. For instance, 4-Bromo-1H-pyrazole is a solid that is slightly soluble in water . It has a molecular weight of 146.98 g/mol .

Applications De Recherche Scientifique

Synthesis of Bipyrazoles

4-bromo-1H-pyrazole is used as a starting material in the synthesis of 1,4′-bipyrazoles . This suggests that “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” could also be utilized in similar synthetic pathways to create bipyrazoles with potential pharmaceutical applications.

Pharmaceutical Compound Synthesis

The related compound 4-bromo-1H-pyrazole is used in the synthesis of various pharmaceutical and biologically active compounds . “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” may serve as an intermediate or a reactant in creating new drugs or biological probes.

Coordination Chemistry

Pyrazoles, including 4-bromo-1H-pyrazole, are involved in coordination chemistry, forming complexes with metals . The subject compound could potentially be used to develop new metal complexes with unique properties for research or industrial applications.

Organometallic Chemistry

In organometallic chemistry, 4-bromo-1H-pyrazole may react with organometallic compounds to form novel structures . “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” might be explored for similar reactions leading to new organometallic entities.

Antitumor Potential

Compounds containing pyrazole structures have been synthesized and evaluated for antitumor potential against different cell lines . The compound could be investigated for its efficacy in cancer research.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity

Mode of Action

It is known that the compound can form strong h-bonding interactions with the residual amino acids in the active site of the enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in signal transduction and metabolic processes

Result of Action

Similar compounds have been shown to have various biological activities, including antimicrobial and antipromastigote activities

Action Environment

The action, efficacy, and stability of [4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds. For instance, the compound’s reactivity might be affected by the solvent used, as suggested by the synthesis process of similar compounds .

Safety and Hazards

Safety and hazards associated with “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” can vary depending on its specific structure and the context of its use. For instance, 4-Bromo-1H-pyrazole is classified as a hazard under the 2012 OSHA Hazard Communication Standard, with potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

Orientations Futures

The future directions for “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” and related compounds are promising. Pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Furthermore, they have shown potential in the development of new drugs for the treatment of diseases such as leishmaniasis and malaria .

Propriétés

IUPAC Name |

[4-(4-bromopyrazol-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-6,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUROEWUAPHWLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

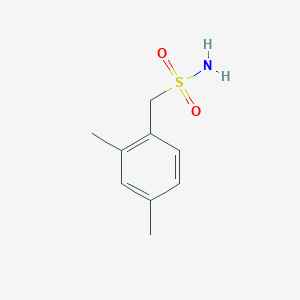

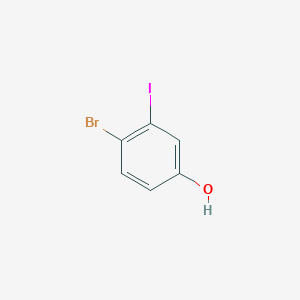

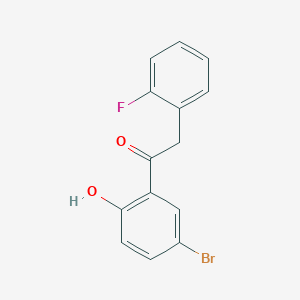

![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)